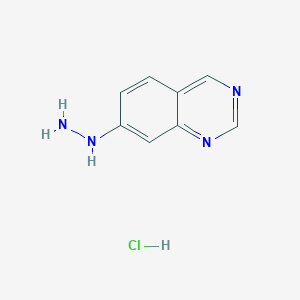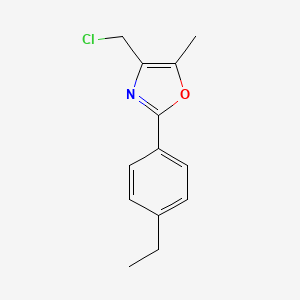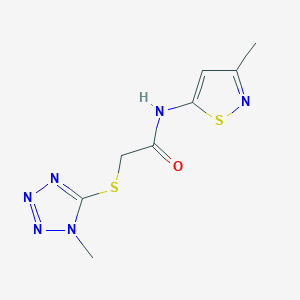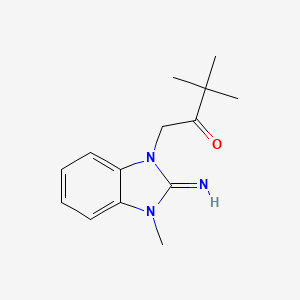
7-Hydrazinylquinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazinylquinazoline hydrochloride is an organic compound with the molecular formula C8H9ClN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its significant role in various scientific research fields due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
More research is needed to identify its specific targets and their roles .
Mode of Action
It’s worth noting that quinazoline derivatives have been found to exhibit a wide range of biopharmaceutical activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives, which are structurally related to 7-Hydrazinylquinazoline hydrochloride, have been reported to influence a variety of biological pathways
Pharmacokinetics
Its molecular weight is 196.64 , which suggests that it may have suitable properties for absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. It’s important to note that the effects of a compound at the molecular and cellular level can vary widely depending on the specific targets and pathways it affects. More research is needed to understand the specific effects of this compound .
Preparation Methods
The synthesis of 7-Hydrazinylquinazoline hydrochloride typically involves the reaction of suitable hydrazides with aldehydes or ketones. One common synthetic route includes the condensation of hydrazides (such as nicotinic or isonicotinic hydrazide) with aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .
Chemical Reactions Analysis
7-Hydrazinylquinazoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
7-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
7-Hydrazinylquinazoline hydrochloride can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its anti-inflammatory and analgesic activities.
Quinazoline: Exhibits a broad range of biological activities, including antibacterial and anticancer properties.
Hydrazone derivatives: These compounds are known for their antimicrobial and cytotoxic activities. The uniqueness of this compound lies in its specific hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
quinazolin-7-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-7-2-1-6-4-10-5-11-8(6)3-7;/h1-5,12H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUCFCNEAYJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)

![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)


![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
